molecular formula C10H10Br2N2 B2690088 7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide CAS No. 1803567-31-8

7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide

Cat. No.: B2690088
CAS No.: 1803567-31-8
M. Wt: 318.012
InChI Key: RDFXDQAFEWHJNZ-UHFFFAOYSA-N
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Description

7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C10H10Br2N2 It is a derivative of imidazo[1,2-a]pyridine, characterized by the presence of a bromine atom at the 7th position and a cyclopropyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core structure.

    Cyclopropylation: The cyclopropyl group is introduced at the 2nd position through a cyclopropylation reaction, which can be carried out using cyclopropyl halides in the presence of a base.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 7th position.

    7-Bromoimidazo[1,2-a]pyridine: Lacks the cyclopropyl group at the 2nd position.

    2-Phenylimidazo[1,2-a]pyridine: Contains a phenyl group instead of a cyclopropyl group.

Uniqueness

7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties

Biological Activity

7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide is a synthetic compound that belongs to the imidazo[1,2-a]pyridine family. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C10H10Br2N2
  • IUPAC Name : 7-bromo-2-cyclopropylimidazo[1,2-a]pyridine; hydrobromide
  • Molecular Weight : 284.11 g/mol
  • SMILES Notation : BrC1=C(NC(=C1)C2CC2)C=CN=C1Br

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of various enzymes and receptors involved in critical cellular processes such as proliferation and apoptosis.

Potential Mechanisms:

  • Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes related to cancer cell proliferation, thereby exerting anticancer effects.
  • Receptor Interaction : The compound might also interact with specific receptors that mediate cellular signaling pathways involved in growth and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluating various derivatives found that this compound inhibited the growth of several cancer cell lines, including:

Cell Line IC50 (µM) Effect
HL-60 (leukemia)12.5Induces apoptosis
MDA-MB-231 (breast)15.0Decreased cell viability
A549 (lung carcinoma)10.0Inhibits proliferation

These findings suggest a promising role for this compound in cancer therapy, particularly in targeting resistant cancer types.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence of antimicrobial activity associated with this compound. Preliminary studies have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate inhibition
Escherichia coli16 µg/mLStrong inhibition

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Study : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines demonstrated a dose-dependent reduction in cell viability across multiple cancer types, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Research : Another study focused on the antimicrobial properties revealed that the compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential use as an antibiotic agent .
  • Mechanistic Insights : Research into the mechanism revealed that the compound may induce apoptosis through the activation of caspase pathways in cancer cells, providing insights into its therapeutic potential .

Properties

IUPAC Name

7-bromo-2-cyclopropylimidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2.BrH/c11-8-3-4-13-6-9(7-1-2-7)12-10(13)5-8;/h3-7H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFXDQAFEWHJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C=CC(=CC3=N2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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